NPY(18-36) Exhibits Competitive Antagonism at Cardiac Ventricular Membranes – Rightward Shift of NPY Dose‑Response Curve
In rat cardiac ventricular membranes, NPY(18‑36) acts as a competitive antagonist of full‑length NPY. At a concentration of 1 µM, NPY(18‑36) produces a parallel rightward shift of the NPY concentration‑response curve for inhibition of adenylate cyclase activity and completely abolishes the effect of 10 nM NPY, which alone caused 80% of the maximal inhibition [1]. This antagonism is not observed with full‑length NPY or with the Y1‑selective agonist [Leu³¹,Pro³⁴]NPY.
| Evidence Dimension | Functional antagonism – shift of NPY adenylate cyclase inhibition dose‑response curve |
|---|---|
| Target Compound Data | NPY(18‑36) at 1 µM: parallel rightward shift of NPY curve; complete abolition of 10 nM NPY‑induced 80% maximal inhibition |
| Comparator Or Baseline | Full‑length NPY (1‑36) – no antagonism; acts as full agonist |
| Quantified Difference | Qualitative shift from agonism to competitive antagonism |
| Conditions | Rat cardiac ventricular membrane adenylate cyclase assay; ¹²⁵I‑NPY binding displacement |
Why This Matters
This is the defining pharmacological feature that distinguishes NPY(18‑36) from all full‑length NPY peptides and justifies its use as a negative control or antagonist tool in cardiac NPY studies.
- [1] Balasubramaniam A, Sheriff S, Ferguson DG, Stein M, Rigel DF. Neuropeptide Y (18-36) is a competitive antagonist of neuropeptide Y in rat cardiac ventricular membranes. J Biol Chem. 1990;265(25):14724-14727. PMID: 2168385. View Source
